3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
3-[1-[2-(2-chlorophenyl)acetyl]piperidin-3-yl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20ClN3O2/c22-18-9-3-1-6-15(18)12-20(26)24-11-5-7-16(13-24)25-14-23-19-10-4-2-8-17(19)21(25)27/h1-4,6,8-10,14,16H,5,7,11-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCUOAFINTGIZBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=CC=CC=C2Cl)N3C=NC4=CC=CC=C4C3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Piperidine Moiety: This step involves the acylation of piperidine with 2-(2-chlorophenyl)acetyl chloride under basic conditions.
Coupling of the Two Fragments: The final step involves coupling the piperidine derivative with the quinazolinone core, often using a coupling reagent like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the quinazolinone core.
Reduction: Reduced derivatives, potentially altering the piperidine ring.
Substitution: Substituted derivatives at the chlorophenyl group.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula for this compound is C19H20ClN3O, characterized by a quinazolinone core, which is a well-known scaffold in drug development. The synthesis typically involves multi-step reactions starting from readily available precursors, often employing techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry for characterization.
General Synthetic Route:
- Starting Materials: Quinazolinone derivatives and piperidine.
- Reagents: Acetyl chloride, solvents (e.g., ethanol).
- Conditions: Controlled temperature and reaction time to optimize yield.
Anticancer Activity
Research indicates that compounds similar in structure to 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one exhibit promising anticancer properties. For instance, quinazolinones have been shown to inhibit various cancer cell lines by targeting specific pathways involved in tumor growth .
Case Study:
In a study evaluating derivatives of quinazolinone for anticancer activity, it was found that modifications at the piperidine ring significantly enhanced potency against breast cancer cells .
Antimicrobial Activity
The compound also demonstrates potential antimicrobial effects. Similar quinazolinone derivatives have been reported to exhibit activity against a range of bacterial strains, suggesting that this compound could be developed into a therapeutic agent for infections .
Data Table: Antimicrobial Efficacy of Quinazolinones
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Quinazolinone A | E. coli | 32 µg/mL |
| Quinazolinone B | S. aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 8 µg/mL |
Neurological Applications
The structural features of this compound suggest potential applications in treating neurological disorders. Its interaction with neurotransmitter systems may influence mood regulation and pain perception, making it a candidate for developing treatments for anxiety and depression.
Mechanism of Action
The mechanism of action of 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Features :
- Quinazolinone core: Imparts planarity and hydrogen-bonding capacity.
- Piperidine ring : May contribute to solubility and conformational flexibility, aiding in crossing biological membranes .
- Microwave-assisted reactions for improved yield and reduced reaction time (e.g., 76% yield for a related 2-chlorophenyl-substituted quinazolinone under reflux) .
- Use of catalysts like Cu@Py-Oxa@SPION for regioselective functionalization .
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
Antihypertensive Activity
- Target Compound vs. The latter showed prolonged action without affecting heart rate, likely due to the 4-chlorophenyl-dihydroisoxazole group enhancing receptor affinity .
Antibacterial Activity
- Target Compound vs. Compounds 9a, 9h : The 2-chlorophenyl group in the target compound may mimic the 4-chlorophenyl substituent in 9h, which exhibited inhibition zones of 1.2 cm against Proteus vulgaris. However, the piperidinyl-acetyl moiety could alter membrane permeability or target specificity .
Enzyme Inhibition
- Target Compound vs. S-Substituted Derivatives: The absence of a thioether group in the target compound differentiates it from S-substituted quinazolinones. Aliphatic-thio derivatives (KI: 6.4–14.2 nM for hCA II) outperform benzylthio analogs (KI: 66.5–740.2 nM), highlighting the importance of substituent flexibility .
Biological Activity
3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone class, which is recognized for its diverse pharmacological properties. The structural features of this compound, including the quinazolinone core and the piperidine and chlorophenyl substituents, suggest significant potential for therapeutic applications, particularly in oncology, neurology, and antimicrobial therapies.
Chemical Structure and Properties
The molecular formula of this compound is C21H22ClN3O2, with a molecular weight of 381.9 g/mol. The compound's structure can be summarized as follows:
| Property | Value |
|---|---|
| Molecular Formula | C21H22ClN3O2 |
| Molecular Weight | 381.9 g/mol |
| CAS Number | 2034534-00-2 |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from quinazolinone derivatives and piperidine. Key steps include:
- Formation of the quinazolinone scaffold.
- Introduction of the piperidine ring.
- Acetylation to incorporate the chlorophenyl group.
Characterization techniques such as NMR spectroscopy and mass spectrometry are used to confirm the structure and purity of the synthesized compound.
Anticancer Activity
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated, but its structural analogs have demonstrated IC50 values in the micromolar range against several types of cancer cells .
Neurological Effects
Preliminary studies suggest that this compound may interact with neurotransmitter systems, potentially influencing pathways related to mood regulation and pain perception. Compounds in its class have been reported to act as alpha-1 adrenergic antagonists, which could relate to therapeutic effects in conditions like anxiety disorders and hypertension .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Quinazolinone derivatives are known for their antibacterial and antifungal activities. In vitro tests have shown that modifications on the quinazolinone core can enhance antimicrobial efficacy against various pathogens, including resistant strains .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds similar to this compound:
- Anticancer Studies : A study reported that certain quinazolinone derivatives exhibited strong cytotoxic effects on breast cancer cell lines with IC50 values ranging from 5 to 15 µM.
- Neuropharmacological Studies : Research indicated that related compounds could modulate serotonin receptors, suggesting potential applications in treating depression and anxiety.
- Antimicrobial Tests : In a comparative study, derivatives showed minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 0.0039 to 0.025 mg/mL, indicating robust antibacterial properties .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(1-(2-(2-chlorophenyl)acetyl)piperidin-3-yl)quinazolin-4(3H)-one, and how can reaction yields be improved?
- Methodological Answer : The synthesis typically involves multi-step pathways, including condensation of a piperidine derivative with a quinazolinone precursor. Key steps may require phase transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates and yields . Optimization involves solvent selection (e.g., dichloromethane or ethanol), temperature control (60–80°C), and stoichiometric adjustments. Reaction progress should be monitored via thin-layer chromatography (TLC) .
Q. How is the structural characterization of this compound validated in academic research?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for confirming molecular structure. Infrared (IR) spectroscopy identifies functional groups like carbonyl (C=O) and aromatic C-Cl bonds. X-ray crystallography may resolve stereochemistry if crystals are obtainable .
Q. What in vitro assays are commonly used to evaluate its biological activity?
- Methodological Answer : Standard assays include:
- Anticancer : MTT assays against cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values .
- Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative bacteria .
- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for enhanced therapeutic efficacy?
- Methodological Answer :
- Piperidine modifications : Introducing electron-withdrawing groups (e.g., -NO₂) on the piperidine ring may enhance binding affinity to kinase targets .
- Quinazolinone substitutions : Replacing the 2-chlorophenyl group with bioisosteres (e.g., pyridinyl) improves solubility while maintaining activity .
- In silico modeling : Molecular docking (e.g., AutoDock Vina) predicts interactions with targets like EGFR or PARP .
Q. How should researchers address contradictions in reported biological data (e.g., conflicting IC₅₀ values)?
- Methodological Answer :
- Standardize protocols : Ensure consistent cell lines, culture conditions, and assay durations .
- Control experiments : Compare with reference compounds (e.g., doxorubicin for cytotoxicity) to validate assay sensitivity .
- Meta-analysis : Cross-reference data from multiple studies to identify outliers or confounding variables (e.g., solvent effects) .
Q. What strategies mitigate poor pharmacokinetic properties, such as low oral bioavailability?
- Methodological Answer :
- Prodrug design : Esterification of the quinazolinone carbonyl group improves intestinal absorption .
- Nanocarrier systems : Liposomal encapsulation enhances plasma half-life and target specificity .
- ADME profiling : Use Caco-2 cell monolayers to assess permeability and liver microsomes for metabolic stability .
Q. How can computational methods predict off-target interactions or toxicity risks?
- Methodological Answer :
- Pharmacophore modeling : Tools like Schrödinger’s Phase identify shared features with known toxicophores .
- ToxCast screening : High-throughput in vitro assays (e.g., cytochrome P450 inhibition) flag metabolic risks .
- Molecular dynamics simulations : Assess binding stability to unintended targets (e.g., hERG channels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
